Basic blue 47

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Basic blue 47, also known as methylene blue, is a synthetic dye that has been widely used in various scientific research applications. It is a heterocyclic aromatic compound that has been used as a staining agent in histology, microbiology, and hematology. Basic blue 47 is also used as a redox indicator, a photosensitizer in photodynamic therapy, and as a potential therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of basic blue 47 is not fully understood. It is believed to exert its effects through multiple mechanisms, including inhibition of mitochondrial respiration, activation of the AMP-activated protein kinase pathway, and modulation of protein aggregation. Basic blue 47 has been shown to increase the production of ATP in cells by enhancing mitochondrial respiration. It has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis. Basic blue 47 has also been shown to modulate protein aggregation, which is implicated in the pathogenesis of various neurodegenerative diseases.

Biochemical And Physiological Effects

Basic blue 47 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of ATP in cells by enhancing mitochondrial respiration. Basic blue 47 has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis. Basic blue 47 has been shown to modulate protein aggregation, which is implicated in the pathogenesis of various neurodegenerative diseases. Basic blue 47 has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

Basic blue 47 has several advantages for lab experiments. It is a relatively inexpensive and widely available dye that can be used for staining various tissues and cells. Basic blue 47 has also been shown to have a low toxicity profile and to be well-tolerated in animal models. However, basic blue 47 has some limitations for lab experiments. It can interfere with the activity of some enzymes and can cause non-specific staining in some tissues. Basic blue 47 can also be difficult to remove from tissues and cells after staining.

Future Directions

Basic blue 47 has several potential future directions for research. It has been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and sepsis. Basic blue 47 has also been studied as a photosensitizer in photodynamic therapy. Further research is needed to fully understand the mechanism of action of basic blue 47 and its potential therapeutic applications. Basic blue 47 may also have potential applications in other areas of research, such as neuroscience and cancer research.

Synthesis Methods

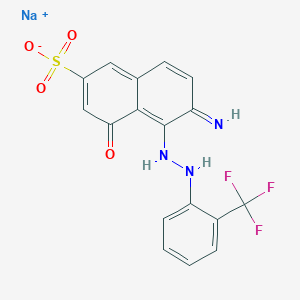

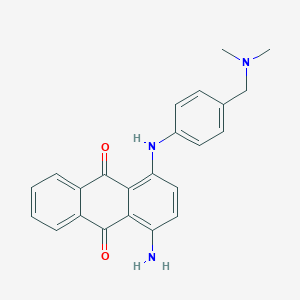

Basic blue 47 is synthesized by the oxidation of N,N-dimethylaniline with sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with N,N-dimethylaniline in the presence of sodium hydroxide to form basic blue 47. The chemical structure of basic blue 47 is shown below:

Scientific Research Applications

Basic blue 47 has a wide range of scientific research applications. It is commonly used as a staining agent in histology, microbiology, and hematology. Basic blue 47 is also used as a redox indicator to study the redox properties of various compounds. It has been used in photodynamic therapy as a photosensitizer to generate reactive oxygen species that can kill cancer cells. Basic blue 47 has also been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and sepsis.

properties

CAS RN |

12217-43-5 |

|---|---|

Product Name |

Basic blue 47 |

Molecular Formula |

C23H21N3O2 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |

InChI |

InChI=1S/C23H21N3O2/c1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27/h3-12,25H,13,24H2,1-2H3 |

InChI Key |

IVFRHOQHKQWEHJ-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

Other CAS RN |

12217-43-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.